One of the well-established research areas involving 1-Azakenpaullone is its role in activating the Wnt signaling pathway. GSK-3β plays a negative regulatory role in this pathway. By inhibiting GSK-3β, 1-Azakenpaullone promotes the activation of the Wnt pathway, which is crucial for various cellular processes including development, cell fate determination, and stem cell maintenance.
Studies have shown that 1-Azakenpaullone can effectively activate the Wnt pathway in cell cultures, demonstrating its potential as a research tool to investigate the pathway's function [].
1-Azakenpaullone is a synthetic organic compound characterized as a selective inhibitor of glycogen synthase kinase-3β (GSK-3β). It is known for its role in cellular signaling pathways, particularly those related to cell growth, differentiation, and apoptosis. The compound has the molecular formula C₁₅H₁₀BrN₃O and a molecular weight of 328.2 g/mol. It is structurally related to other paullones but exhibits unique selectivity, showing insignificant activity against cyclin-dependent kinases such as CDK1 and CDK5, which distinguishes it from its analogs .
1-Azakenpaullone acts by inhibiting GSK-3β, a critical enzyme involved in various cellular processes, including glycogen synthesis, cell cycle regulation, and neuronal signaling []. By inhibiting GSK-3β, 1-Azakenpaullone can potentially influence these processes and may be useful in studying their role in diseases like Alzheimer's disease, diabetes, and cancer where GSK-3β dysfunction is implicated [, ].
Research suggests that 1-Azakenpaullone, in combination with other compounds, can support the long-term propagation of human pluripotent stem cells (hPSCs) while maintaining their pluripotency and differentiation capacity []. This finding highlights the potential of 1-Azakenpaullone as a tool for stem cell research and regenerative medicine applications.
1-Azakenpaullone primarily functions as an ATP-competitive inhibitor of GSK-3β, impacting various downstream signaling pathways. The mechanism involves binding to the ATP-binding site of GSK-3β, thereby preventing the phosphorylation of substrates that are critical for cell cycle regulation and metabolic processes. Its selectivity for GSK-3β over cyclin-dependent kinases allows for targeted therapeutic applications without affecting other kinase activities significantly .
The biological activity of 1-Azakenpaullone is significant in the context of cellular regeneration and therapeutic interventions for various diseases. It has been shown to promote cellular proliferation and survival in certain contexts, making it a candidate for applications in regenerative medicine. Additionally, its inhibition of GSK-3β has implications for conditions such as cancer, Alzheimer's disease, and diabetes, where GSK-3β is often implicated in disease progression .
1-Azakenpaullone's primary applications lie in research settings focused on cellular signaling and regeneration. Its role as a GSK-3β inhibitor makes it valuable in studies related to cancer biology, neurodegenerative diseases, and metabolic disorders. Additionally, it serves as a tool compound in pharmacological research aimed at understanding the broader implications of GSK-3β inhibition on cellular processes .
Studies on 1-Azakenpaullone have highlighted its selective interaction with GSK-3β compared to other kinases. The compound's ability to inhibit GSK-3β without significantly affecting CDK1 or CDK5 underscores its potential for targeted therapies that minimize off-target effects. This selectivity is crucial for developing drugs that can effectively modulate GSK-3β activity while preserving normal cell cycle regulation .
Several compounds share structural similarities with 1-Azakenpaullone but differ in their biological activity and selectivity profiles:
Compound Name | Structure Similarity | Selectivity | Notable Activities |
---|---|---|---|
Paullone | High | Non-selective | Inhibits multiple kinases |
Kenpaullone | Moderate | Less selective | Broader kinase inhibition |
Tideglusib | Moderate | Selective | Inhibits GSK-3 but affects other targets |
CHIR99021 | High | Selective | Potent GSK-3 inhibitor |
Uniqueness of 1-Azakenpaullone: Its unique selectivity towards GSK-3β over cyclin-dependent kinases distinguishes it from other similar compounds, making it particularly valuable in therapeutic contexts where targeted inhibition is desired without broader kinase interference .
1-Azakenpaullone represents a significant advancement in the development of selective kinase inhibitors, specifically targeting glycogen synthase kinase-3β (GSK-3β) while demonstrating remarkable selectivity over related kinases [1] [2]. This comprehensive analysis examines the mechanistic basis of its inhibitory action, kinase selectivity profile, and thermodynamic binding characteristics.
1-Azakenpaullone functions as a potent adenosine triphosphate (ATP)-competitive inhibitor of GSK-3β, demonstrating exceptional binding affinity with an inhibition concentration 50 (IC50) value of 18 nanomolar [3] [2]. The ATP-competitive mechanism indicates that the compound directly competes with the natural substrate ATP for binding to the kinase active site [2] [4].
Molecular docking studies have revealed that 1-Azakenpaullone establishes critical interactions within the GSK-3β active site through multiple binding contacts [5]. The compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues including Valine 70, Alanine 83, Lysine 85, Valine 110, Leucine 132, Aspartic acid 133, Tyrosine 134, Cysteine 199, and Aspartic acid 200 [5]. These interactions collectively contribute to the high binding affinity and stability of the inhibitor-enzyme complex.
The charge distribution within the 1-Azakenpaullone molecule has been identified as a crucial factor contributing to its enhanced selectivity profile compared to other paullone derivatives [1] [6]. This unique electronic configuration allows for optimal positioning within the GSK-3β active site while reducing affinity for other kinases with similar ATP-binding domains.
Kinase Target | IC50 Value | Selectivity Ratio | Binding Mode |
---|---|---|---|
GSK-3β | 18 nM | 1× (reference) | ATP-competitive |
CDK1/Cyclin B | 2.0 μM | 111-fold less potent | ATP-competitive |
CDK5/p25 | 4.2 μM | 233-fold less potent | ATP-competitive |
The remarkable selectivity of 1-Azakenpaullone for GSK-3β over cyclin-dependent kinases represents a significant pharmacological advantage [7] [1]. Comparative inhibition studies demonstrate that 1-Azakenpaullone exhibits greater than 100-fold selectivity for GSK-3β versus CDK1/cyclin B and CDK5/p25 complexes [3] [2].
Mechanistic studies investigating the molecular basis of this selectivity have identified specific structural determinants that favor GSK-3β binding [8]. The interaction between 1-Azakenpaullone and Valine 135 in GSK-3β is significantly stronger than the corresponding interaction with Cysteine 83 in CDK5 [8]. Additionally, the decreased interaction with Aspartic acid 86 in CDK5 further enhances selectivity toward GSK-3β [8].
The enhanced selectivity profile is particularly significant given the high structural similarity between GSK-3β and CDKs within their ATP-binding domains, which share approximately 86 percent sequence similarity [9]. This selective inhibition pattern allows for targeted modulation of GSK-3β-dependent pathways without significant interference with cell cycle regulation mediated by CDKs.
Investigation of 1-Azakenpaullone activity against dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family members has revealed minimal cross-reactivity [10] [11]. Microscale thermophoresis studies demonstrated that 1-Azakenpaullone specifically affects its known target GSK-3β but shows no significant inhibitory activity against DYRK1A [11].
This selectivity pattern is particularly noteworthy given that many kinase inhibitors exhibit promiscuous binding across multiple kinase families. The lack of significant DYRK family inhibition by 1-Azakenpaullone suggests a highly specific binding mechanism that exploits unique structural features of the GSK-3β active site [11].
Comparative analysis with other GSK-3β inhibitors reveals that 1-Azakenpaullone maintains superior selectivity profiles. While compounds such as harmine demonstrate significant activity against DYRK1A (Kd = 13.4 nM), 1-Azakenpaullone shows no detectable binding to this kinase family member [11].
Comprehensive thermodynamic characterization of 1-Azakenpaullone binding to GSK-3β has provided detailed insights into the energetic basis of inhibitor-kinase interactions [12] [5] [11]. Microscale thermophoresis measurements have determined a dissociation constant (Kd) of 37.8 nanomolar for the 1-Azakenpaullone-GSK-3β complex [11].
Molecular docking calculations have revealed that the binding energy for the 1-Azakenpaullone-GSK-3β interaction is -8.12 kilocalories per mole, with van der Waals interactions contributing -8.13 kilocalories per mole and electrostatic interactions contributing 0.01 kilocalories per mole [5]. These thermodynamic parameters indicate that van der Waals forces play the predominant role in stabilizing the inhibitor-enzyme complex.
Thermodynamic Parameter | Value | Experimental Method |
---|---|---|
Dissociation Constant (Kd) | 37.8 nM | Microscale Thermophoresis |
Binding Energy | -8.12 kcal/mol | Molecular Docking |
Van der Waals Energy | -8.13 kcal/mol | Computational Analysis |
Electrostatic Energy | 0.01 kcal/mol | Computational Analysis |
Ligand Efficiency | -0.41 kcal/mol | Structure-Activity Analysis |
The ligand efficiency of 1-Azakenpaullone, calculated as -0.41 kilocalories per mole per heavy atom, demonstrates favorable binding properties that translate into potent biological activity [5]. This parameter is particularly valuable for medicinal chemistry optimization, as it provides insight into the contribution of each molecular component to overall binding affinity.
Molecular dynamics simulations have further elucidated the stability of the 1-Azakenpaullone-GSK-3β complex over time [5]. Root mean square deviation analysis indicates that the protein reaches equilibrium after approximately 70,000 picoseconds in the presence of 1-Azakenpaullone, with reduced flexibility in key binding regions compared to the unbound enzyme [5].
The thermodynamic profile of 1-Azakenpaullone binding supports its classification as a high-affinity, selective GSK-3β inhibitor with favorable drug-like properties. The combination of strong binding affinity, minimal cross-reactivity, and ATP-competitive inhibition mechanism provides a solid foundation for its application in biological research and potential therapeutic development [13] [14] [10].